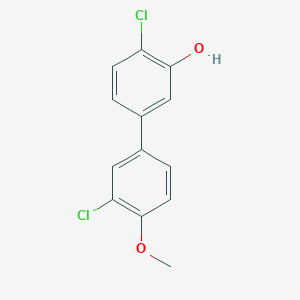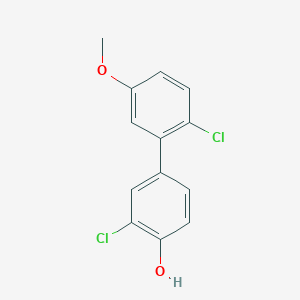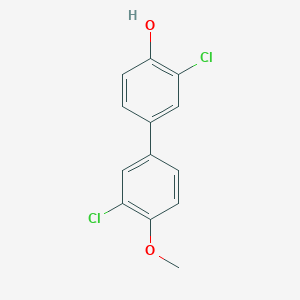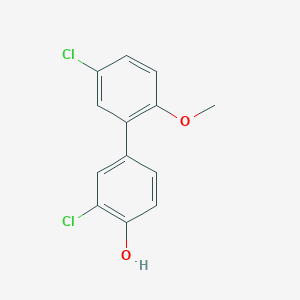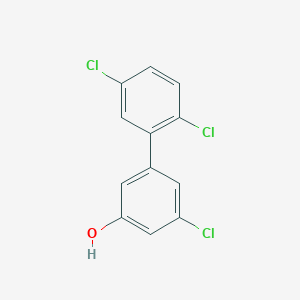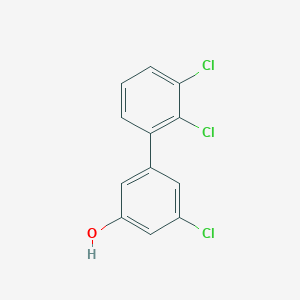
3-Chloro-5-(2,3-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2,3-dichlorophenyl)phenol, 95% (3-C5-2,3-DCPP) is a widely used chemical compound used in a variety of scientific research applications. It is a phenolic compound that has been studied extensively due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
3-C5-2,3-DCPP has been studied extensively for its potential applications in a variety of scientific research fields. It has been used as an antimicrobial agent, a corrosion inhibitor, and a catalyst for organic reactions. It has also been used in the synthesis of a variety of compounds, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzodioxins (PCDDs). Additionally, 3-C5-2,3-DCPP has been studied for its potential applications in the fields of drug delivery, gene therapy, and cancer research.
Mecanismo De Acción
The mechanism of action of 3-C5-2,3-DCPP is not fully understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and inhibiting oxidative damage. Additionally, the compound has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to a decrease in the metabolism of certain drugs and other compounds.
Biochemical and Physiological Effects
3-C5-2,3-DCPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of certain bacteria and fungi, as well as inhibit the activity of certain enzymes. Additionally, 3-C5-2,3-DCPP has been shown to reduce inflammation, reduce oxidative stress, and reduce the levels of certain inflammatory markers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3-C5-2,3-DCPP is its low cost and ease of synthesis. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, the compound is toxic and should be handled with caution. Additionally, the compound is not water-soluble and must be dissolved in an organic solvent prior to use.
Direcciones Futuras
There are a number of potential future directions for 3-C5-2,3-DCPP. One potential direction is the development of new applications for the compound, such as in the fields of drug delivery, gene therapy, and cancer research. Additionally, further research into the mechanism of action of the compound could lead to the development of new therapeutic strategies. Additionally, further research into the biochemical and physiological effects of the compound could lead to the development of new therapeutic agents. Finally, further research into the synthesis of the compound could lead to the development of new, more efficient synthesis methods.
Métodos De Síntesis
The synthesis method for 3-C5-2,3-DCPP involves the reaction of 2,3-dichlorophenol with 3-chloro-5-hydroxybenzaldehyde in the presence of a base catalyst. This reaction is typically carried out in an aqueous solution at a temperature of around 80°C. The reaction is complete after about two hours and yields a 95% pure product.
Propiedades
IUPAC Name |
3-chloro-5-(2,3-dichlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O/c13-8-4-7(5-9(16)6-8)10-2-1-3-11(14)12(10)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBRVCZBIZKAQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686094 |
Source


|
| Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2,3-dichlorophenyl)phenol | |
CAS RN |
666747-73-5 |
Source


|
| Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381719.png)

